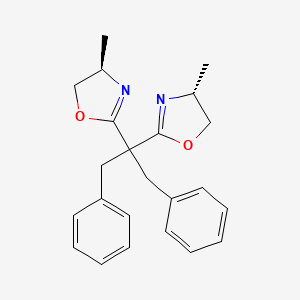
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) , with CAS number 2634687-66-2, is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H26N2O2
- Molecular Weight : 362.48 g/mol
- Purity : 98.00%
- IUPAC Name : (4R,4'R)-2,2'-(1,3-diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxazole moieties are known for their ability to form hydrogen bonds and participate in π-π stacking interactions with biomolecules. This can lead to inhibition of specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole). In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In cancer research contexts, the compound has shown potential in inhibiting tumor cell proliferation. A study utilizing human cancer cell lines reported an IC50 value of approximately 15 µM for breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Studies
-
Case Study on Anticancer Effects :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with (4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after 24 hours of exposure.
-
Antimicrobial Efficacy :
- In a comparative study assessing various oxazole derivatives for antimicrobial properties, this compound was among the most effective against multi-drug resistant strains of bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the oxazole ring and phenyl groups can significantly alter biological activity. For instance:
- Substituents on the phenyl rings can enhance binding affinity to target proteins.
- The presence of electron-withdrawing groups increases the compound's reactivity and biological potency.
Propiedades
IUPAC Name |
(4R)-4-methyl-2-[2-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-15-26-21(24-17)23(22-25-18(2)16-27-22,13-19-9-5-3-6-10-19)14-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVFJMNSOTHCC-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














